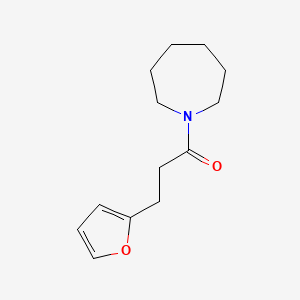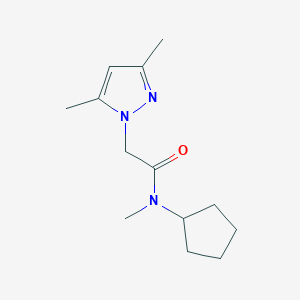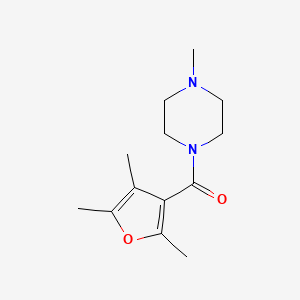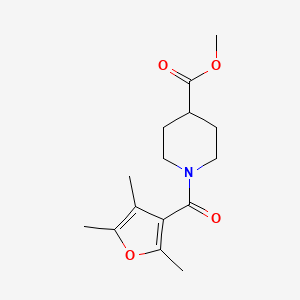![molecular formula C27H29N3O2 B7504049 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B7504049.png)
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione, also known as DAPI, is a fluorescent dye that is commonly used in scientific research. DAPI is widely used to stain DNA in various biological samples, including cells, tissues, and even whole organisms. The unique properties of DAPI make it an essential tool for researchers in a variety of fields, including cell biology, genetics, and neuroscience.
Wirkmechanismus
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione binds specifically to the minor groove of DNA and emits blue fluorescence when excited by ultraviolet light. The binding of this compound to DNA is dependent on the AT content of the DNA, with higher AT content resulting in stronger binding. This specificity allows researchers to selectively stain DNA in biological samples without interfering with other cellular components.
Biochemical and Physiological Effects:
This compound staining does not have any known biochemical or physiological effects on cells or tissues. However, it is important to note that this compound staining requires fixation of the biological sample, which can alter the morphology and structure of the cells or tissues being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione staining in scientific research include its specificity for DNA, its ability to selectively stain nuclei in biological samples, and its compatibility with a wide range of imaging techniques. However, there are also some limitations to using this compound staining, including the need for fixation of biological samples, which can alter the morphology and structure of the cells or tissues being studied. In addition, this compound staining is not suitable for live cell imaging, as it requires UV excitation, which can cause phototoxicity and cell damage.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione staining. One area of focus could be the development of new fluorescent dyes that are capable of selectively staining other cellular components, such as proteins or lipids. Another potential direction could be the development of new imaging techniques that allow for live cell imaging without the need for fixation or UV excitation. Finally, there is also potential for the use of this compound staining in clinical applications, such as cancer diagnosis and treatment, where the ability to selectively stain and visualize DNA could provide valuable insights into disease progression and treatment efficacy.
Synthesemethoden
The synthesis of 2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione involves several steps, including the condensation of 2,4-dimethylaniline with 2-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield the corresponding amine. The amine is then reacted with 6-chloro-1,3-benzoxazol-2-one to form the final product, this compound. The overall yield of this synthesis is typically around 20-30%.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-Dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione is widely used in scientific research as a fluorescent dye to stain DNA in a variety of biological samples. This staining allows researchers to visualize the location and distribution of DNA within cells and tissues, which can provide valuable insights into various biological processes. This compound staining is commonly used in cell biology to study cell division, DNA replication, and chromatin structure. In addition, this compound staining is also used in genetics research to study gene expression and regulation.
Eigenschaften
IUPAC Name |
2-[2-(2,4-dimethylanilino)ethyl]-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2/c1-18-9-11-23(19(2)17-18)28-13-16-30-26(31)21-8-6-7-20-24(29-14-4-3-5-15-29)12-10-22(25(20)21)27(30)32/h6-12,17,28H,3-5,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGRHUCKLGCTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCN2C(=O)C3=C4C(=C(C=C3)N5CCCCC5)C=CC=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)
![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)

![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)



![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)

